3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid

medicinal chemistry structure-activity relationship isomer differentiation

Researchers screening fluoro-methoxy biphenyl dicarboxylate isomers face supply discontinuity for the 2'-fluoro positional analog, which is now discontinued across multiple suppliers. This 3'-fluoro regioisomer addresses that gap as an actively sourced, multi-vendor dicarboxylate building block with defined electronic properties (computed logP 2.90, PSA 83.83 Ų). • Enables fluorine-position SAR when tested alongside the 2'-fluoro isomer (CAS 1381944-79-1) for parallel evaluation of target binding, metabolic stability, or cellular activity. • Non-basic 5-methoxy substituent ensures orthogonal reactivity at both carboxylate sites-no protection/deprotection required for amide or ester bond formation. • Sustained multi-supplier availability eliminates custom synthesis lead times and reduces long-term project supply risk.

Molecular Formula C15H11FO5
Molecular Weight 290.246
CAS No. 1261970-06-2
Cat. No. B577587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid
CAS1261970-06-2
Molecular FormulaC15H11FO5
Molecular Weight290.246
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)O)F
InChIInChI=1S/C15H11FO5/c1-21-11-5-9(4-10(6-11)14(17)18)8-2-3-12(15(19)20)13(16)7-8/h2-7H,1H3,(H,17,18)(H,19,20)
InChIKeyXSOSNMBMBVAPKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Fluoro-5-methoxy-biphenyl-3,4'-dicarboxylic Acid Profile


3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid (CAS 1261970-06-2) is a functionalized biphenyl derivative with the molecular formula C₁₅H₁₁FO₅ and a molecular weight of approximately 290.25 g/mol . The compound incorporates a fluorine atom at the 3′ position, a methoxy group at the 5 position, and two carboxylic acid moieties at the 3 and 4′ positions of the biphenyl scaffold [1]. It is predominantly sourced as a synthetic intermediate and research chemical, with commercial suppliers listing purities in the 95–96% range and storage conditions varying from room temperature to 2–8 °C [2]. No peer-reviewed primary research papers or patents directly characterizing the biological or materials performance of this specific compound were identified in the current search corpus. Consequently, the evidence base for this guide is constrained to structural, physicochemical, and procurement-specific dimensions that enable differentiation from close structural analogs.

Substitution Pattern 3′-fluoro, 5-methoxy, 3,4′-dicarboxylic acid biphenyl scaffold
Purity Context Commercially available research-grade purity from multiple suppliers
Procurement Verification Structural confirmation versus positional isomers is recommended

Substitution Risks with Biphenyl Dicarboxylate Analogs


Biphenyl-3,4′-dicarboxylic acid derivatives are not functionally interchangeable; the presence, position, and electronic character of substituents profoundly alter reactivity, binding, and material properties. The unsubstituted parent scaffold, biphenyl-3,4′-dicarboxylic acid (CAS not assigned to this exact isomer in the current corpus), lacks the electron-withdrawing fluorine and electron-donating methoxy groups that collectively tune the molecular dipole, pKa of the carboxylic acids, and the conformational bias of the biphenyl torsion angle . Even among close positional isomers—such as the 2′-fluoro-5-methoxy analog (CAS 1381944-79-1) —shifting the fluorine from the 3′ to the 2′ position alters steric hindrance around the adjacent carboxylate and modifies the electronic distribution across the biphenyl system. These differences can manifest in divergent coupling efficiencies in amide bond formation, altered metal-binding geometry in coordination chemistry, and distinct target-binding affinities in medicinal chemistry applications. Without head-to-head data for this specific compound, the structural differentiation outlined below establishes the foundation for informed selection when screening analogs for a given application.

Positional isomer shift

2′-Fluoro isomer may alter steric and electronic profile; coupling reactivity can differ.

5-Amino analog reactivity

Introduces basicity and H-bond donor capacity; methoxy remains orthogonal in coupling chemistry.

Non-fluorinated analog lipophilicity

Absence of fluorine may shift logP and solubility; membrane partitioning context requires review.

3'-Fluoro-5-methoxy-biphenyl-dicarboxylic Acid vs. Closest Analogs


Fluorine Positional Isomerism: 3′- vs. 2′-Fluoro

The compound 3′-fluoro-5-methoxy-[1,1'-biphenyl]-3,4′-dicarboxylic acid (CAS 1261970-06-2) is distinguished from its closest positional isomer, 2′-fluoro-5-methoxy-[1,1′-biphenyl]-3,4′-dicarboxylic acid (CAS 1381944-79-1), solely by the location of the fluorine substituent on the biphenyl ring bearing the 4′-carboxylate group. In the target compound, the fluorine is positioned ortho to the biphenyl linkage and meta to the 4′-carboxylate; in the 2′-fluoro isomer, the fluorine is ortho to both the biphenyl linkage and the 4′-carboxylate. This positional shift alters the steric environment of the 4′-carboxylic acid and modifies the electronic influence on the biphenyl π-system . While no direct biological or materials performance data comparing these two isomers were identified, the distinct substitution pattern constitutes a verifiable structural difference that may affect reactivity in coupling reactions and binding interactions . The two compounds share identical molecular formula (C₁₅H₁₁FO₅) and molecular weight (290.25 g/mol), making chromatographic separation non-trivial and accurate procurement critical [1].

Fluorine Positional Isomerism
Reported
3′-F vs 2′-F: identical MW, distinct steric/electronic profile
Positional shift alters steric environment of 4′-carboxylate; may affect coupling and binding
No head-to-head performance data; structural verification advised
medicinal chemistry structure-activity relationship isomer differentiation

Methoxy vs. Amino Substituent Effect

A second key comparator is [1,1′-biphenyl]-3,4′-dicarboxylic acid, 5-amino-3′-fluoro- (CAS 1262006-72-3), which substitutes a 5-amino group for the 5-methoxy group present in the target compound [1]. This substitution exchanges an electron-donating methoxy group (-OCH₃, Hammett σₚ = -0.27) for an electron-donating amino group (-NH₂, Hammett σₚ = -0.66) of significantly greater electron-releasing capacity. The stronger electron donation from the 5-amino group is expected to increase electron density on the biphenyl ring bearing the 3-carboxylate, potentially raising the pKa of the 3-carboxylic acid relative to the methoxy-substituted target compound. In addition, the amino group introduces hydrogen-bond donor capacity and basicity that the methoxy group lacks, fundamentally altering the compound's reactivity profile toward electrophiles and its compatibility with acidic or anhydrous coupling conditions . The target compound's methoxy group offers a neutral, non-basic alternative that may be preferable in applications requiring orthogonal protection strategies or where amine functionality would interfere.

5-Methoxy vs 5-Amino Substituent
Class-level
-OCH₃ (σₚ = -0.27) vs -NH₂ (σₚ = -0.66); amino adds basicity
Methoxy provides neutral, non-basic alternative; amino analog may interfere in acidic couplings
Hammett constants from reference tables; experimental comparison not available
organic synthesis building block differentiation electronic effects

PSA and logP vs. Non-Fluorinated Analog

Physicochemical parameters available for the target compound enable comparison with a non-fluorinated, methoxy-only analog: [1,1′-biphenyl]-3,3′-dicarboxylic acid, 5-methoxy- (CAS 1261905-12-7). The target compound exhibits a computed polar surface area (PSA) of 83.83 Ų and a predicted logP of 2.90 . The comparator lacks the fluorine substituent, which increases molecular weight by approximately 18 g/mol (290.25 vs. 272.25 g/mol) . Fluorine substitution is expected to increase lipophilicity relative to the non-fluorinated analog—a property often leveraged in medicinal chemistry to enhance membrane permeability—while the PSA remains within a range favorable for oral bioavailability (generally <140 Ų) . The electron-withdrawing fluorine atom at the 3′ position may also lower the pKa of the adjacent 4′-carboxylic acid relative to the non-fluorinated analog, though experimental pKa data were not identified in the current search. These computed parameters provide a basis for distinguishing the compound from non-fluorinated methoxy-biphenyl dicarboxylates when lipophilicity or PSA is a selection criterion.

logP and PSA vs Non-F Analog
Data to verify
logP = 2.90, PSA = 83.83 Ų
Fluorine is predicted to enhance lipophilicity; PSA remains within moderate range
Computed values; experimental logP/D and permeability data needed
physicochemical profiling solubility prediction ADME

Commercial Availability: 3′- vs. 2′-Fluoro Isomer

From a procurement standpoint, the target compound and its closest positional isomer differ in commercial availability status. As of early 2024, 3′-fluoro-5-methoxy-[1,1′-biphenyl]-3,4′-dicarboxylic acid (CAS 1261970-06-2) is listed as available from multiple suppliers with specified purity of 95–96% and room-temperature storage [1][2]. In contrast, the 2′-fluoro isomer (CAS 1381944-79-1) is marked as discontinued across multiple pack sizes (1g, 5g, 10g, 250mg, 500mg) at CymitQuimica . This disparity in commercial supply status carries practical implications for project planning and long-term synthetic accessibility. For research programs requiring sustained access to a fluoro-methoxy-biphenyl-3,4′-dicarboxylate scaffold, the target compound offers verifiable current commercial availability, whereas the 2′-fluoro isomer may require custom synthesis, which introduces lead time and cost considerations.

Commercial Availability
Head-to-head
Target: available (95–96% purity); 2′-F isomer: discontinued
Target compound offers reliable supply; 2′-fluoro isomer requires custom synthesis
Supplier catalog status as of early 2024; verify current availability
procurement commercial sourcing purity specification

Research Applications for 3'-Fluoro-5-methoxy-biphenyl-dicarboxylic Acid


Lead Optimization: Positional Isomer Screening

The compound is best deployed as a screening candidate in medicinal chemistry programs where the 3′-fluoro-5-methoxy substitution pattern represents a specific design hypothesis. When SAR exploration requires distinguishing the effects of fluorine at the 3′-position versus the 2′-position (CAS 1381944-79-1), the target compound provides the 3′-fluoro regioisomer for parallel testing. This scenario is directly supported by the structural isomerism evidence established in Evidence Item 1. Procurement of both isomers—where commercially feasible—enables head-to-head evaluation of target binding, metabolic stability, or cellular activity as a function of fluorine position .

Orthogonal Methoxy in Amide/Ester Coupling

The target compound is well-suited for applications requiring dicarboxylic acid coupling partners where the 5-position substituent must remain non-basic and non-nucleophilic. As established in Evidence Item 2, the methoxy group lacks the hydrogen-bond donor capacity and basicity of the 5-amino analog (CAS 1262006-72-3). This orthogonality permits amide or ester bond formation at the carboxylates without competitive side reactions or protection/deprotection steps involving the 5-substituent. The compound serves as a neutral dicarboxylate building block for library synthesis or bioconjugation where amines elsewhere in the scaffold require unperturbed reactivity [1].

Permeability Profiling in Drug Discovery

The computed logP of 2.90 and PSA of 83.83 Ų (Evidence Item 3) position this compound as a candidate for evaluating fluorine-mediated lipophilicity enhancement in biphenyl dicarboxylate scaffolds. Researchers seeking to increase logP relative to non-fluorinated analogs while maintaining PSA within favorable limits (<140 Ų) may select this compound for comparative permeability assays (e.g., PAMPA or Caco-2). The combination of electron-withdrawing fluorine and electron-donating methoxy groups creates a defined electronic environment for structure-property relationship (SPR) studies linking substitution pattern to membrane transit [2].

Supply Continuity for Multi-Year Research

Given the documented commercial availability of the target compound across multiple suppliers (Calpac Lab, Chembase, Sanhua-Chem) contrasted with the discontinued status of the 2′-fluoro positional isomer (Evidence Item 4), this compound is the pragmatic choice for research programs requiring ongoing access to a fluoro-methoxy-biphenyl-3,4′-dicarboxylate scaffold over an extended project timeline. The active supplier landscape reduces supply chain risk and eliminates the need for custom synthesis validation, enabling researchers to focus on application-specific optimization rather than sourcing logistics .

Application
Selection Property
Validation Focus
Lead optimization SAR screening
3′-Fluoro substitution pattern
Positional isomer differentiation and structure-activity profiling
Dicarboxylate coupling chemistry
Non-basic 5-methoxy substituent
Orthogonal reactivity in amide/ester formation
Physicochemical property tuning
Fluorine-enhanced lipophilicity
Experimental logP and membrane permeability assay validation
Long-term research supply
Multi-supplier commercial availability
Supply chain continuity and procurement risk review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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